molecular formula C6H7N3O3 B8365274 3-(3-Nitropyrazol-1-yl)propionaldehyde CAS No. 99480-02-1

3-(3-Nitropyrazol-1-yl)propionaldehyde

Cat. No.: B8365274
CAS No.: 99480-02-1
M. Wt: 169.14 g/mol
InChI Key: XBICBMYDNDWSTE-UHFFFAOYSA-N
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Description

3-(3-Nitropyrazol-1-yl)propionaldehyde is a nitro-substituted pyrazole derivative of propionaldehyde. The nitro group at the pyrazole position likely enhances electrophilicity and stability compared to other substituents, influencing its chemical behavior and safety profile.

Properties

CAS No.

99480-02-1

Molecular Formula

C6H7N3O3

Molecular Weight

169.14 g/mol

IUPAC Name

3-(3-nitropyrazol-1-yl)propanal

InChI

InChI=1S/C6H7N3O3/c10-5-1-3-8-4-2-6(7-8)9(11)12/h2,4-5H,1,3H2

InChI Key

XBICBMYDNDWSTE-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1[N+](=O)[O-])CCC=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key comparisons with structurally or functionally related compounds:

Compound Name Substituent/Functional Group Key Properties & Hazards Regulatory/Application Notes References
3-(3-Nitropyrazol-1-yl)propionaldehyde 3-Nitro-pyrazole + propionaldehyde Inferred: High reactivity due to nitro group; potential explosive hazard. Limited flammability data. Likely a research chemical; no RoHS restrictions noted. N/A
3-(Methylthio)propionaldehyde Methylthio (-SCH₃) Used in cyanohydrin synthesis (84% yield via TMSCN and LiClO₄). Mild flammability. Industrial synthesis intermediate.
2-(4-tert-Butylbenzyl)propionaldehyde tert-Butylbenzyl Restricted under RoHS due to hazardous stereoisomers; systemic toxicity concerns. Prohibited in electronics manufacturing.
Propionaldehyde Parent compound Highly flammable (flash point: -40°C), severe respiratory irritant, pulmonary edema risk. Regulated under workplace safety guidelines.

Reactivity and Hazard Analysis

  • Nitro Group Impact: The nitro substituent in this compound likely increases electrophilicity compared to methylthio or alkyl derivatives, enhancing its utility in nucleophilic reactions (e.g., condensations).
  • Flammability : Propionaldehyde’s high flammability may be mitigated in the nitro derivative due to reduced volatility, though this remains speculative without direct data.

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